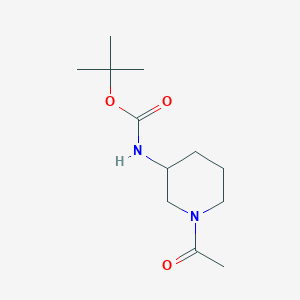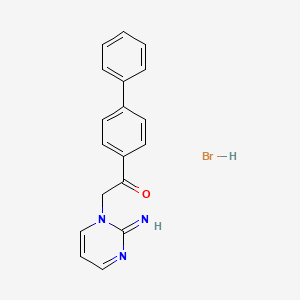![molecular formula C18H20N2O3 B6103515 3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione](/img/structure/B6103515.png)
3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione, also known as DMI, is a chemical compound that has been widely used in scientific research due to its unique properties. DMI belongs to the class of pyrrolidine-2,5-dione compounds and has a molecular formula of C20H22N2O3.
Mecanismo De Acción
The exact mechanism of action of 3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound may act by modulating the activity of the GABAergic system, which is known to play a crucial role in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This compound has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter. This may contribute to its anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to have sedative effects, which may be due to its ability to increase the activity of GABA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a potent and selective modulator of the GABAergic system, which makes it a valuable tool for studying the role of GABA in neuronal excitability and regulation. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively complex molecule, which may make synthesis and purification difficult. Additionally, this compound has been shown to have some toxicity in animal models, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione. One area of interest is the development of novel therapeutic agents based on the structure of this compound. This may involve the synthesis of analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on neuronal excitability and regulation. Finally, the potential use of this compound as a therapeutic agent for the treatment of various neurological disorders should be further explored through preclinical and clinical studies.
Métodos De Síntesis
3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione can be synthesized through a series of chemical reactions, including the condensation of 3,5-dimethylbenzaldehyde and 5-methylisoxazole-3-carboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after the reaction mixture is acidified and purified through column chromatography.
Aplicaciones Científicas De Investigación
3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione has been widely used in scientific research due to its unique properties. It has been shown to have potent anticonvulsant, anxiolytic, and sedative properties in animal models. This compound has also been studied for its potential as a novel therapeutic agent for the treatment of various neurological disorders, including epilepsy, anxiety, and depression.
Propiedades
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-4-12(2)6-14(5-11)8-15-9-17(21)20(18(15)22)10-16-7-13(3)23-19-16/h4-7,15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRAJSSXBSVWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)CC3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6103435.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6103438.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide](/img/structure/B6103445.png)

![N'-[1-(4-hydroxyphenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B6103458.png)
![1-sec-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6103473.png)

![1-tert-butyl-4-(4-isopropylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103496.png)
![ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6103497.png)
![1-{3-[3-(dimethylamino)propyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol hydrochloride](/img/structure/B6103507.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6103509.png)
![2-[4-methyl-6-(4-{[2-(1H-pyrazol-1-yl)ethyl]amino}piperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B6103524.png)
![5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6103530.png)
